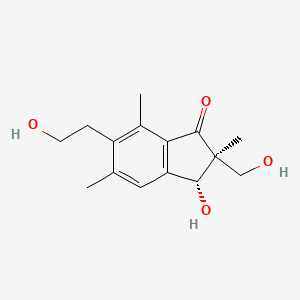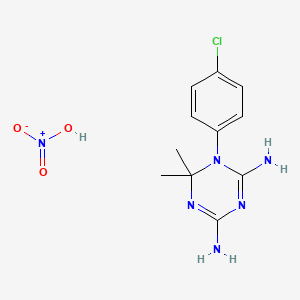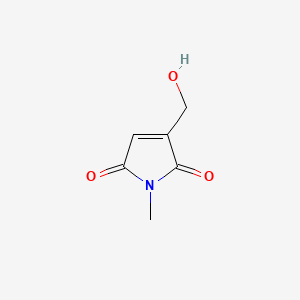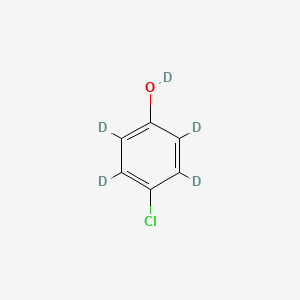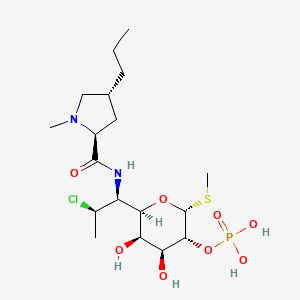
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) is a chemical compound that belongs to the class of isocyanates. It has been extensively studied for its potential applications in the field of scientific research.
Mécanisme D'action
The mechanism of action of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the binding of the compound to the active site of the carbonic anhydrase enzyme. This binding inhibits the activity of the enzyme, leading to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) are primarily related to its inhibition of carbonic anhydrase. This inhibition can lead to a decrease in the production of bicarbonate ions, which can cause metabolic acidosis. However, this effect can also be beneficial in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) in lab experiments is its potent inhibition of carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
For the study of this compound include the development of new inhibitors of carbonic anhydrase, the study of its effects on other physiological processes, and its potential use in the treatment of various diseases.
Méthodes De Synthèse
The synthesis method of 1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) involves the reaction of 2-trifluoromethylphenyl isocyanate with 1,3-benzoxathiole. The reaction is carried out under anhydrous conditions in the presence of a suitable solvent such as dichloromethane or chloroform. The yield of the product is typically in the range of 50-70%.
Applications De Recherche Scientifique
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) has been used in various scientific research applications. It has been found to be a potent inhibitor of the enzyme carbonic anhydrase, which plays a crucial role in the regulation of acid-base balance in the body. This inhibition can be useful in the treatment of diseases such as glaucoma, epilepsy, and altitude sickness.
Propriétés
Numéro CAS |
159259-21-9 |
|---|---|
Nom du produit |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Formule moléculaire |
C9H4F3NO2S |
Poids moléculaire |
247.191 |
Nom IUPAC |
2-isocyanato-2-(trifluoromethyl)-1,3-benzoxathiole |
InChI |
InChI=1S/C9H4F3NO2S/c10-8(11,12)9(13-5-14)15-6-3-1-2-4-7(6)16-9/h1-4H |
Clé InChI |
CNVYXKIUEJLBNG-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)OC(S2)(C(F)(F)F)N=C=O |
Synonymes |
1,3-Benzoxathiole,2-isocyanato-2-(trifluoromethyl)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



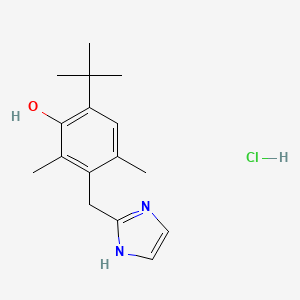
![Benzyl [(2R,5S,10bS)-10b-hydroxy-5-(2-methylpropyl)-3,6-dioxo-2-(propan-2-yl)octahydro-8H-[1,3]oxazolo[3,2-a]pyrrolo[2,1-c]pyrazin-2-yl]carbamate](/img/structure/B586510.png)
